molecular formula C17H18FN3O5S B2970667 2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid CAS No. 2034278-88-9

2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid

Cat. No.: B2970667
CAS No.: 2034278-88-9
M. Wt: 395.41
InChI Key: AFGAFZNBOPMPCQ-HAQNSBGRSA-N
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Description

2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid is a sophisticated synthetic compound designed for pharmaceutical and chemical biology research. Its molecular structure integrates several key motifs known to enhance drug-like properties. The inclusion of a fluorine atom is a strategic modification commonly employed in medicinal chemistry, as fluorination is known to improve a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins . This can lead to enhanced bioavailability and potency in lead compounds . The central sulfamoyl linkage connected to a conformationally defined (1r,4r)-cyclohexyl ring provides a rigid spacer that can be critical for specific molecular recognition. Furthermore, the pyrimidin-2-yloxy moiety is a privileged structure in drug discovery, often enabling hydrogen bonding and stacking interactions with biological targets. Compounds featuring a benzoic acid core linked to a pyrimidine group have been investigated as modulators of nuclear receptors, suggesting potential research applications in areas such as metabolic disease or oncology . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-fluoro-5-[(4-pyrimidin-2-yloxycyclohexyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O5S/c18-15-7-6-13(10-14(15)16(22)23)27(24,25)21-11-2-4-12(5-3-11)26-17-19-8-1-9-20-17/h1,6-12,21H,2-5H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGAFZNBOPMPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is functionalized with a pyrimidin-2-yloxy group through nucleophilic substitution reactions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.

    Fluorination: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling with Benzoic Acid: The final step involves coupling the functionalized cyclohexyl intermediate with a benzoic acid derivative under conditions that promote esterification or amidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom and other functional groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with related fluorinated benzoic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₉H₂₀FN₃O₅S (estimated) ~421.45 2-Fluoro, 5-sulfamoyl-cyclohexyl-pyrimidinyl High polarity, conformational flexibility
2-Fluoro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid C₁₃H₉F₂NO₄S 313.28 4-Fluorophenyl sulfonamide Moderate solubility, planar aromatic group
2-Fluoro-5-(trifluoromethoxy)benzoic acid C₈H₄F₄O₃ 224.11 Trifluoromethoxy High lipophilicity, electron-withdrawing
2-Fluoro-5-(Trifluoromethyl)benzoic acid C₈H₄F₄O₂ 208.11 Trifluoromethyl Strong acidity (pKa ~1.5), thermal stability
2-Chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic acid C₁₂H₅ClF₄N₂O₄ 352.63 Chloro, pyrimidin-1-yl with dioxo/CF₃ Rigid heterocyclic system, potential DNA binding

Key Observations :

  • The target compound’s molecular weight (~421.45) is significantly higher than simpler analogs like and , primarily due to the bulky cyclohexyl-pyrimidine group. This may reduce solubility in aqueous media but enhance binding specificity in hydrophobic pockets.
  • The pyrimidin-2-yloxy group in the target compound differs from the pyrimidin-1-yl substitution in , which could alter electronic properties and steric effects.

Biological Activity

2-Fluoro-5-{[(1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid core with a sulfonamide side chain and a pyrimidine derivative. Its molecular structure can be summarized as follows:

  • Chemical Formula : C14_{14}H17_{17}F1_{1}N2_{2}O3_{3}S
  • Molecular Weight : 300.36 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from the structure.

The biological activity of this compound primarily involves the inhibition of specific enzymes or pathways relevant to disease processes.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain kinases involved in cancer cell proliferation. For instance, compounds with similar structures have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Targeting Anti-apoptotic Proteins : The compound may also interact with anti-apoptotic Bcl-2 family proteins, which are overexpressed in various cancers. Compounds designed to bind these proteins can induce apoptosis in cancer cells .

Biological Activity Data

Biological ActivityMechanismReference
Inhibition of CDKsPrevents cell cycle progression
Induction of apoptosisBinds to Bcl-2 family proteins

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Antitumor Activity : A study involving structurally similar benzoic acid derivatives demonstrated significant antitumor activity against various cancer cell lines (e.g., lymphoma). The compounds induced apoptosis through modulation of Bcl-2 family proteins .
  • Cytotoxicity Assessment : In vitro assessments revealed that compounds with similar scaffolds exhibited low cytotoxicity against normal human cells while effectively targeting cancer cells, suggesting a favorable therapeutic index .
  • Pharmacokinetics and Bioavailability : Research has indicated that modifications to the benzoic acid structure can enhance bioavailability and stability in physiological conditions, which is critical for therapeutic efficacy .

Q & A

Basic: What synthetic strategies are employed for constructing the (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl moiety?

Methodological Answer:
The stereospecific introduction of the pyrimidin-2-yloxy group onto the cyclohexyl ring in the (1r,4r) configuration can be achieved via reductive amination and stereochemical control . For example, in related cyclohexylamine syntheses (), ketone intermediates (e.g., 4-(dibenzylamino)cyclohexan-1-one) undergo reductive amination with amines using NaHB(OAc)₃ in dichloromethane (DCM) to yield stereoisomers. Chiral resolution or asymmetric catalysis may be required to isolate the (1r,4r) diastereomer. Post-functionalization with pyrimidin-2-ol derivatives can proceed via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions .

Basic: How is the sulfamoyl linkage between the cyclohexylamine and benzoic acid moiety synthesized?

Methodological Answer:
The sulfamoyl group (–SO₂NH–) is typically introduced via sulfonylation of the cyclohexylamine intermediate. A sulfonyl chloride derivative of the benzoic acid precursor reacts with the (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexylamine in the presence of a base (e.g., pyridine or Et₃N) in anhydrous tetrahydrofuran (THF) or DCM. The reaction is monitored by TLC or LC-MS to confirm completion. Subsequent deprotection (if carboxylate-protecting groups are used) yields the free benzoic acid .

Advanced: How can molecular docking predict the binding mode of this compound to target proteins?

Methodological Answer:
AutoDock Vina ( ) is a robust tool for predicting ligand-protein interactions. Key steps include:

Protein Preparation : Obtain the target protein structure (PDB), remove water molecules, and add polar hydrogens.

Ligand Preparation : Generate 3D conformers of the compound and assign partial charges (e.g., using Open Babel).

Grid Box Setup : Define the binding site coordinates based on known active sites or literature.

Docking Parameters : Use default scoring functions but adjust exhaustiveness (e.g., 32) for improved accuracy.

Post-Docking Analysis : Analyze binding poses for hydrogen bonds (e.g., pyrimidine N with catalytic residues), hydrophobic interactions, and RMSD validation against co-crystallized ligands .

Advanced: How are stereochemical inconsistencies in the cyclohexyl ring resolved during synthesis?

Methodological Answer:
Stereochemical purity is validated using:

  • Chiral HPLC : Employ a Chiralpak® column with hexane/isopropanol gradients to separate (1r,4r) and (1s,4s) enantiomers.
  • 1H NMR Spectroscopy : Compare coupling constants (e.g., axial vs. equatorial protons) and NOE experiments to confirm spatial arrangements. For instance, in , distinct NMR splitting patterns (td, J = 13.2 Hz) distinguish stereoisomers.
  • X-ray Crystallography : As demonstrated in for a related pyrimidine derivative, single-crystal X-ray analysis provides definitive stereochemical assignment .

Basic: What spectroscopic markers confirm the structure of this compound?

Methodological Answer:
Key characterization data includes:

  • 1H NMR :
    • Aromatic protons from pyrimidine (δ 8.60–8.64 ppm, singlet).
    • Cyclohexyl protons (δ 1.25–2.33 ppm, multiplet).
    • Sulfamoyl NH (δ ~10 ppm, broad if not exchanged).
  • ESI-MS : Molecular ion peak [M+H]+ expected around m/z 452 (based on analogous compounds in ).
  • IR Spectroscopy : Stretching vibrations for –SO₂– (1350–1150 cm⁻¹) and carboxylic acid (–COOH, ~1700 cm⁻¹) .

Advanced: How are discrepancies in biological activity between enantiomers addressed?

Methodological Answer:

Enantiomer Separation : Use preparative chiral chromatography () to isolate (1r,4r) and (1s,4s) forms.

In Vitro Assays : Compare IC₅₀ values in enzyme inhibition or receptor-binding assays. For example, in , stereospecific activity differences were observed for spirocyclic pyrazino-pyrrolo-pyrimidinones.

Molecular Dynamics (MD) Simulations : Simulate binding trajectories to identify stereospecific interactions (e.g., hydrogen bonding with chiral residues) that explain activity variations .

Basic: How is the solubility of this compound optimized for in vitro assays?

Methodological Answer:

  • Salt Formation : Convert the benzoic acid to a sodium or potassium salt.
  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions.
  • pH Adjustment : Dissolve in PBS (pH 7.4) for carboxylate deprotonation.
  • Predicted Physicochemical Properties : Calculate logP (e.g., ~2.5) and polar surface area (PSA > 100 Ų) using tools like MarvinSketch. Collision cross-section data ( ) aids in predicting membrane permeability .

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